2,4-Dibromo-6-(bromomethyl)benzoic acid

Lipophilicity Drug Design Physicochemical Properties

2,4-Dibromo-6-(bromomethyl)benzoic acid (CAS 61138-66-7) is a tribrominated benzoic acid derivative with a molecular formula of C₈H₅Br₃O₂ and a molecular weight of 372.84 g/mol. It belongs to the class of polyhalogenated aromatic carboxylic acids, which are valued in synthetic chemistry for their differentiated electrophilic sites.

Molecular Formula C8H5Br3O2
Molecular Weight 372.84 g/mol
CAS No. 61138-66-7
Cat. No. B14587715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-(bromomethyl)benzoic acid
CAS61138-66-7
Molecular FormulaC8H5Br3O2
Molecular Weight372.84 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CBr)C(=O)O)Br)Br
InChIInChI=1S/C8H5Br3O2/c9-3-4-1-5(10)2-6(11)7(4)8(12)13/h1-2H,3H2,(H,12,13)
InChIKeyYIASXKBDMYZFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-(bromomethyl)benzoic acid (CAS 61138-66-7): A Strategic Polybrominated Building Block for Sequential Functionalization


2,4-Dibromo-6-(bromomethyl)benzoic acid (CAS 61138-66-7) is a tribrominated benzoic acid derivative with a molecular formula of C₈H₅Br₃O₂ and a molecular weight of 372.84 g/mol [1]. It belongs to the class of polyhalogenated aromatic carboxylic acids, which are valued in synthetic chemistry for their differentiated electrophilic sites. The compound features three chemically distinct bromine environments: two aromatic C–Br bonds at positions 2 and 4, and one benzylic C–Br bond in the bromomethyl group at position 6 . This architecture enables programmed, sequential derivatization—a feature not available in simpler mono- or dibrominated analogs.

Why Simple Bromobenzoic Acids or Bis(bromomethyl) Analogs Cannot Replace 2,4-Dibromo-6-(bromomethyl)benzoic acid in Multi-Step Syntheses


Generic substitution with structurally similar compounds such as 2,4-dibromo-6-methylbenzoic acid (CAS 58707-03-2) or 2,6-bis(bromomethyl)benzoic acid (CAS 56263-54-8) fails because these analogs lack the orthogonal reactivity triad present in the target compound. In 2,4-dibromo-6-(bromomethyl)benzoic acid, the benzylic bromide is highly susceptible to S_N2 displacement, while the aromatic bromines are activated for transition-metal-catalyzed cross-coupling under distinct conditions . This allows chemists to address each position independently. In contrast, 2,4-dibromo-6-methylbenzoic acid lacks the reactive benzylic handle, limiting its use to aromatic cross-coupling only. Similarly, 2,6-bis(bromomethyl)benzoic acid presents two equally reactive aliphatic bromines, leading to selectivity challenges in mono-functionalization . The target compound thus delivers programmable complexity generation that single-halogen-class molecules cannot replicate.

Quantitative Differentiators for 2,4-Dibromo-6-(bromomethyl)benzoic acid: Head-to-Head Comparisons with Closest Analogs


Enhanced Lipophilicity (LogP) vs. Non-Bromomethyl Analog Facilitates Membrane Permeation in Prodrug Design

The target compound exhibits a markedly higher computed LogP (3.8) compared to its direct precursor analog, 2,4-dibromo-6-methylbenzoic acid (LogP 3.22) . This increase of ΔLogP ≈ +0.58 is attributed to the replacement of a methyl group with a bromomethyl group, introducing an additional heavy halogen. Higher lipophilicity can improve passive membrane permeability, making the compound a more suitable scaffold for designing cell-permeable probes or prodrugs.

Lipophilicity Drug Design Physicochemical Properties

Greater Heavy Atom Count and Molecular Weight for Improved Pharmacokinetic Tuning vs. Dibromobenzoic Acid

With a molecular weight of 372.84 g/mol and a heavy atom count of 13, 2,4-dibromo-6-(bromomethyl)benzoic acid is substantially denser than the unsubstituted 2,4-dibromobenzoic acid (MW 279.91 g/mol, heavy atoms = 11) [1]. The increased molecular weight, coupled with the presence of an additional bromine atom, can enhance target binding via halogen bonding and increase metabolic stability, a strategy often employed in fragment-based drug discovery.

Molecular Weight Heavy Atom Count Drug Design

Orthogonal Reactivity of Three Distinct C–Br Bonds Enables Sequential Derivatization Unattainable with 2,6-Bis(bromomethyl)benzoic Acid

The target compound contains three chemically distinct C–Br bonds: one benzylic (Csp3–Br) and two aromatic (Csp2–Br) with different electronic environments (positions 2 and 4) . The benzylic bromide undergoes rapid nucleophilic substitution under mild conditions (e.g., NaN3, DMF, 25°C), while the aromatic bromines require palladium-catalyzed cross-coupling (e.g., Suzuki, 80–100°C) . This allows three sequential functionalizations with minimal protecting-group manipulation. In contrast, 2,6-bis(bromomethyl)benzoic acid possesses two virtually identical aliphatic bromines, making selective monoderivatization challenging and often leading to statistical mixtures.

Orthogonal Reactivity Sequential Synthesis Building Blocks

Documented Intermediate in Temoporfin (Foscan) Synthesis Distinguishes It from Non-Photosensitizer Precursor Analogs

Derivatives of 2,4-dibromo-6-(bromomethyl)benzoic acid are explicitly cited as intermediates in the synthesis of temoporfin (m-THPC), a clinically approved second-generation photosensitizer for photodynamic therapy of head and neck cancer . This application is not shared by 2,4-dibromo-6-methylbenzoic acid or 2,4-dibromobenzoic acid, which lack the critical bromomethyl handle for attaching the porphyrin/chlrin macrocycle. The compound's unique substitution pattern is essential for constructing the ether linkage found in temoporfin's structure.

Photodynamic Therapy Temoporfin Photosensitizer Synthesis

Optimal Application Scenarios for 2,4-Dibromo-6-(bromomethyl)benzoic acid Based on Quantitative Differentiation Evidence


Programmable, Three-Step Sequential Synthesis of Highly Decorated Biaryl or Heterocyclic Libraries

Leverage the orthogonal reactivity of the benzylic bromide and the two aromatic bromines to build complex molecular architectures in three distinct synthetic operations. First, install an amine, ether, or thioether via S_N2 on the bromomethyl group. Second, perform a Suzuki–Miyaura coupling at the para-position (C–Br at position 4) using an aryl boronic acid. Third, introduce a second aryl or heteroaryl group at the ortho-position (C–Br at position 2) via a second cross-coupling. This strategy exploits the differentiation established in Section 3, Evidence Item 3, minimizing protecting-group chemistry and maximizing library diversity.

Fragment-Based Drug Discovery (FBDD) Utilizing High Lipophilicity and Heavy Atom Count

Incorporate 2,4-dibromo-6-(bromomethyl)benzoic acid into fragment libraries targeting protein–protein interactions or hydrophobic binding pockets. Its elevated LogP (3.80) and heavy atom count (13) relative to 2,4-dibromobenzoic acid (LogP ~3.2, Heavy Atoms = 11) make it a promising core for fragments requiring enhanced membrane permeability and potential halogen-bonding interactions, as quantified in Section 3, Evidence Items 1 and 2.

Process Development for Temoporfin (Foscan) and Next-Generation Photosensitizers

As a documented key intermediate in the synthesis of the clinically approved photosensitizer temoporfin (Section 3, Evidence Item 4), this compound is directly applicable to process chemistry groups involved in generic API manufacturing or the development of novel chlorin-based photodynamic therapy agents. The benzylic bromide enables efficient conjugation to the polypyrrolic core, a critical step not achievable with 2,4-dibromo-6-methylbenzoic acid or simpler analogs.

Asymmetric Synthesis of Atropisomeric Biaryls via Sequential Cross-Coupling

The sterically hindered, ortho-substituted bromine at position 2, flanked by a carboxylic acid and a bromomethyl group, provides a high rotational barrier. After the first cross-coupling step, the molecule can be elaborated into atropisomeric biaryl scaffolds. This application is enabled by the unique spatial arrangement of the three bromine substituents, which is absent in 2,6-bis(bromomethyl)benzoic acid (where both reactive handles are aliphatic) and thus offers a distinct synthetic entry point into biologically relevant, configurationally stable biaryls.

Quote Request

Request a Quote for 2,4-Dibromo-6-(bromomethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.